molecular formula C17H18N2O3 B2606300 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1904317-02-7

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2606300
CAS RN: 1904317-02-7
M. Wt: 298.342
InChI Key: IJTNTNCVEZYMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, making it an important target for cancer research. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into novel Schiff base and azetidinone derivatives, including compounds like 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone, highlights their preparation methods and potential antibacterial properties. These compounds are synthesized through specific reactions and assessed for activity against bacteria such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).

Advanced Synthesis Techniques

Innovative methods for synthesizing azetidinone derivatives, including the use of molecular iodine under microwave irradiation, have been developed. This approach facilitates the creation of 3-pyrrole-substituted 2-azetidinones with a variety of substituents, showcasing a green and practical synthesis route (Bandyopadhyay et al., 2012).

Antioxidant, Antimicrobial, and Antitubercular Activities

Studies on pyrimidine-azitidinone analogues reveal their antioxidant, in vitro antimicrobial, and antitubercular activities. The synthesis involves the condensation of aromatic amines with N-phenylacetamide, leading to the creation of Schiff base intermediates and final azetidinone analogues, further assessed for their biological activities (Chandrashekaraiah et al., 2014).

Potential in CNS Active Agents

The exploration of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone uncovers their potential as antidepressant and nootropic agents. This research signifies the 2-azetidinone skeleton's promise in developing central nervous system (CNS) active compounds (Thomas et al., 2016).

Enantioselective Synthesis

The enantioselective synthesis of complex molecules, such as highly functionalized pyrrolizidine systems from 2-azetidinone-tethered azomethine ylides, exemplifies the chemical versatility and synthetic utility of azetidinone derivatives. This method involves selective bond cleavage and rearrangement under specific conditions, offering a route to optically pure compounds (Alcaide et al., 2001).

properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-5-2-3-7-16(13)21-12-17(20)19-10-15(11-19)22-14-6-4-8-18-9-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTNTNCVEZYMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(o-tolyloxy)ethanone

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